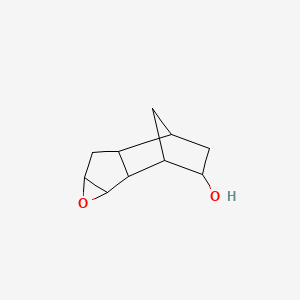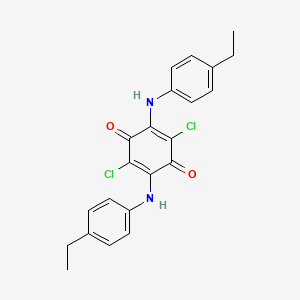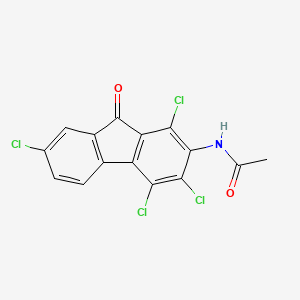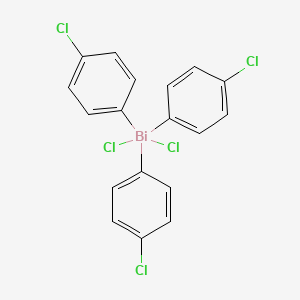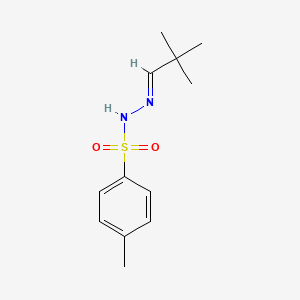
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide typically involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylpropylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Applications De Recherche Scientifique
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . The hydrazide group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
P-Toluenesulfonic acid: A strong organic acid used in organic synthesis.
Benzenesulfonic acid: Another strong acid with similar properties but different applications.
Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.
Uniqueness
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide is unique due to its combination of a sulfonic acid group and a hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
76357-56-7 |
|---|---|
Formule moléculaire |
C12H18N2O2S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
N-[(E)-2,2-dimethylpropylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-13-9-12(2,3)4/h5-9,14H,1-4H3/b13-9+ |
Clé InChI |
NLBJMRFPAKOOSM-UKTHLTGXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



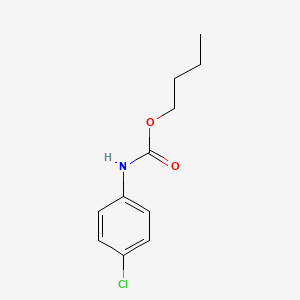
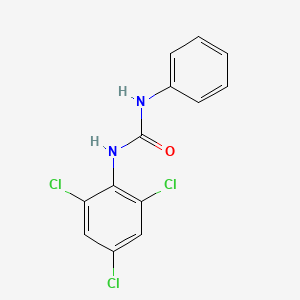
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


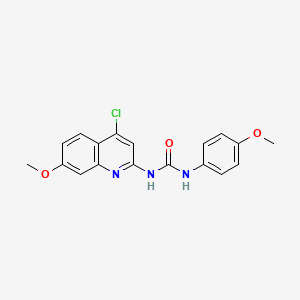
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)
